5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . This compound features a furan ring substituted with a morpholine ring, which is further substituted with two methyl groups. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with (2R,6S)-2,6-dimethylmorpholine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-methanol derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s furan ring and morpholine moiety allow it to engage in various chemical interactions, potentially affecting biological pathways and molecular targets. Detailed studies on its mechanism of action are ongoing to elucidate its effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler analog with only the furan ring and aldehyde group.
2,6-Dimethylmorpholine: A compound with the morpholine ring and two methyl groups but lacking the furan ring.
Uniqueness
5-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]furan-2-carbaldehyde is unique due to the combination of the furan ring and the morpholine ring with specific stereochemistry.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-8-5-12(6-9(2)14-8)11-4-3-10(7-13)15-11/h3-4,7-9H,5-6H2,1-2H3/t8-,9+ |
InChI Key |
QJBPOFOHLBKHLA-DTORHVGOSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC=C(O2)C=O |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.